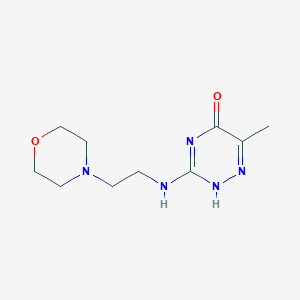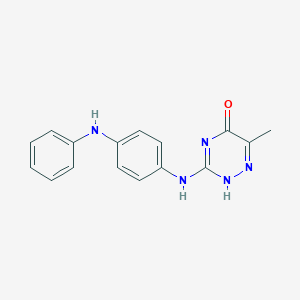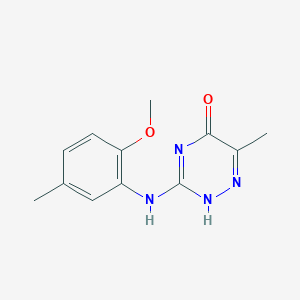
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide, also known as AG490, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activation of the JAK/STAT signaling pathway.
Wirkmechanismus
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the activation of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT proteins, which are involved in the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting the activation of the JAK/STAT signaling pathway, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can inhibit the proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In autoimmune disorders, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can modulate the immune response by inhibiting the activation of immune cells. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied and has a well-understood mechanism of action. However, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide. One direction is the development of more potent and selective JAK/STAT inhibitors. Additionally, the use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Furthermore, the potential use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in the treatment of other diseases, such as neurodegenerative disorders, should be investigated. Finally, the development of more effective drug delivery systems for N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide could improve its therapeutic potential.
Synthesemethoden
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can be synthesized using a variety of methods, including the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyryl chloride. Another synthesis method involves the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyric acid and subsequent activation with N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the activation of the JAK/STAT signaling pathway, which is involved in the pathogenesis of autoimmune disorders and inflammation.
Eigenschaften
Produktname |
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C14H20N2O2S |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)carbamothioyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)9-12(17)16-13(19)15-10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H2,15,16,17,19) |
InChI-Schlüssel |
QPHUSUJUTOTSOV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)


